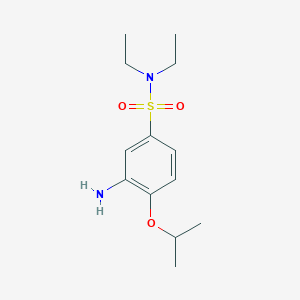

3-amino-N,N-diethyl-4-(propan-2-yloxy)benzene-1-sulfonamide

Description

3-amino-N,N-diethyl-4-(propan-2-yloxy)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with:

- A sulfonamide group (-SO₂NH-) at position 1.

- A diethylamino group (-N(CH₂CH₃)₂) at position 2.

- A propan-2-yloxy (isopropoxy) group (-OCH(CH₃)₂) at position 3.

This compound’s structural features confer distinct physicochemical properties, including solubility in polar solvents due to the sulfonamide group and steric hindrance from the diethyl and isopropoxy substituents.

Properties

IUPAC Name |

3-amino-N,N-diethyl-4-propan-2-yloxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3S/c1-5-15(6-2)19(16,17)11-7-8-13(12(14)9-11)18-10(3)4/h7-10H,5-6,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACANRLKAGWEVIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837294 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,N-diethyl-4-(propan-2-yloxy)benzene-1-sulfonamide typically involves the reaction of 3-amino-4-hydroxybenzenesulfonamide with diethylamine and isopropyl bromide under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-amino-N,N-diethyl-4-(propan-2-yloxy)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The isopropoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Alkyl halides and bases like sodium hydride are commonly used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines derived from the reduction of the sulfonamide group.

Substitution: Various alkoxy derivatives depending on the substituent used.

Scientific Research Applications

Chemical Properties and Reactivity

The compound's structure includes an amino group, a sulfonamide group, and a propan-2-yloxy substituent on a benzene ring. The unique substitution pattern enhances its solubility and bioavailability compared to other sulfonamides. Its reactivity is characterized by typical sulfonamide reactions, including nucleophilic substitutions and the formation of complexes with metal ions.

Pharmaceutical Applications

-

Antibacterial Activity :

- Sulfonamides are widely recognized for their antibacterial properties. Research indicates that compounds like 3-amino-N,N-diethyl-4-(propan-2-yloxy)benzene-1-sulfonamide can inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis pathways in bacteria. This mechanism of action is similar to that of traditional sulfa drugs, which have been used for decades to treat bacterial infections.

-

Drug Development :

- The compound serves as a lead structure in drug development programs aimed at synthesizing new antibacterial agents. Its modifications can lead to derivatives with enhanced efficacy or reduced side effects.

-

Pharmacokinetics Studies :

- Understanding the pharmacokinetics of this compound is crucial for predicting its behavior in biological systems. Studies focus on absorption, distribution, metabolism, and excretion (ADME) profiles to determine optimal dosing regimens.

Biological Studies

Research into the interactions of this compound with biological systems is ongoing:

- In Vitro Studies : Laboratory studies have demonstrated the compound's potential to inhibit growth in various bacterial strains, providing insights into its effectiveness as an antibacterial agent.

- In Vivo Studies : Animal models are being utilized to evaluate the therapeutic potential and safety profile of this compound before advancing to human clinical trials.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound:

-

Case Study on Antimicrobial Efficacy :

- A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of 3-amino-N,N-diethyl-4-(propan-2-yloxy)benzene-1-sulfonamide exhibited significant antibacterial activity against multi-drug resistant strains of Escherichia coli.

-

Pharmacodynamics Research :

- Research conducted at a leading pharmaceutical institute assessed the pharmacodynamics of this compound using various bacterial models, revealing insights into its mechanism of action and potential resistance pathways.

-

Toxicology Assessments :

- Toxicological evaluations have been performed to assess the safety profile of this compound in animal models, indicating a favorable safety margin compared to existing antibiotics.

Mechanism of Action

The mechanism of action of 3-amino-N,N-diethyl-4-(propan-2-yloxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Differences and Similarities

Key Observations:

- Electronic Effects : The isopropoxy group in the target compound introduces electron-donating effects, stabilizing the aromatic ring compared to smaller alkoxy groups (e.g., methoxy in ) .

- Hydrogen Bonding : Sulfonamide groups enable hydrogen bonding, but bulky substituents (e.g., diethyl) may limit interactions with biological targets compared to morpholine-containing analogs () .

Physicochemical Properties

Biological Activity

3-Amino-N,N-diethyl-4-(propan-2-yloxy)benzene-1-sulfonamide is a sulfonamide derivative characterized by its unique structural features, which include an amino group, a sulfonamide moiety, and a propan-2-yloxy group attached to a benzene ring. This compound has garnered attention due to its potential biological activities, particularly its antibacterial properties and interactions with various biological systems.

- Molecular Formula : C₁₁H₁₈N₂O₃S

- Molecular Weight : 258.34 g/mol

- Structural Features : The compound contains an amino group (-NH2), a sulfonamide group (-SO2NH2), and an isopropoxy group (-OCH(CH3)2) .

Biological Activity

The biological activity of 3-amino-N,N-diethyl-4-(propan-2-yloxy)benzene-1-sulfonamide has been investigated in various studies, highlighting its potential as an antimicrobial agent and its effects on cardiovascular parameters.

Antimicrobial Properties

Sulfonamides are known for their antibacterial properties, primarily due to their ability to inhibit bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). This mechanism is crucial for the growth and replication of bacteria. Research indicates that compounds similar to 3-amino-N,N-diethyl-4-(propan-2-yloxy)benzene-1-sulfonamide exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .

The proposed mechanism of action involves the inhibition of specific enzymes involved in bacterial metabolism. By binding to the active sites of these enzymes, the compound can effectively disrupt bacterial growth .

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of 3-amino-N,N-diethyl-4-(propan-2-yloxy)benzene-1-sulfonamide is essential for evaluating its therapeutic potential. Studies suggest that the compound may exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties, although specific PK data are still under investigation .

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the biological activity of sulfonamide derivatives, including 3-amino-N,N-diethyl-4-(propan-2-yloxy)benzene-1-sulfonamide:

-

Cardiovascular Effects : A study examining the effects of various benzenesulfonamides on perfusion pressure in isolated rat hearts demonstrated that certain derivatives could significantly alter perfusion pressure. Although specific data for this compound were not detailed, it suggests potential cardiovascular implications .

Compound Name Dose Effect on Perfusion Pressure Control - Baseline 3-Amino Compound 0.001 nM Decreased Other Sulfonamides Varies Variable - Docking Studies : Molecular docking studies have indicated that 3-amino-N,N-diethyl-4-(propan-2-yloxy)benzene-1-sulfonamide may interact with key biological targets, including enzymes related to inflammation and infection .

Q & A

Q. Critical Factors Affecting Yield :

- Base Selection : Pyridine may improve yields by acting as both a base and solvent .

- Temperature : Lower temperatures (0–5°C) reduce side reactions like over-sulfonylation.

- Solvent Polarity : Polar aprotic solvents (e.g., DCM or THF) enhance reactivity .

Q. Table 1: Representative Yields from Analogous Sulfonamide Syntheses

| Precursor | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 5-amino-2-methoxyaniline | Pyridine | DCM | 78 | |

| 3,4-dichlorobenzenesulfonyl | Triethylamine | THF | 65 |

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Basic Research Question

Methodological Answer:

- 1H/13C NMR : Identify substituent environments (e.g., diethylamino protons at δ 1.1–1.3 ppm, isopropyloxy methyl groups at δ 1.2–1.4 ppm) .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

- HPLC-MS : Assess purity and molecular ion peaks (e.g., [M+H]+ at m/z 329.2) .

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions .

How can researchers optimize reaction conditions to minimize by-products during sulfonylation?

Advanced Research Question

Methodological Answer:

By-product formation (e.g., disubstituted sulfonamides or oxidized derivatives) can be mitigated by:

Controlled Stoichiometry : Use a 1:1 molar ratio of amine to sulfamoyl chloride.

Inert Atmosphere : Nitrogen/argon prevents oxidation of the amino group .

Stepwise Addition : Slow addition of sulfamoyl chloride to the amine solution reduces local overheating.

Case Study : A study on N,N-diethyl-3-amino-4-methoxybenzenesulfonamide achieved 85% purity by optimizing stoichiometry and reaction time .

How do structural modifications (e.g., substituent changes) affect biological activity in sulfonamide derivatives?

Advanced Research Question

Methodological Answer:

Structure-Activity Relationship (SAR) studies reveal:

- Amino Group Position : 3-amino substitution enhances antimicrobial activity compared to para-amino analogs .

- Alkoxy Groups : Bulky substituents (e.g., isopropyloxy) improve lipid solubility, enhancing membrane penetration .

Q. Table 2: Biological Activity of Analogous Sulfonamides

| Compound | MIC (μg/mL) E. coli | Reference |

|---|---|---|

| 3-Amino-4-methoxy derivative | 12.5 | |

| 4-(tert-Butyl)benzenesulfonamide | 25.0 |

How can researchers resolve discrepancies in reported solubility data for this compound?

Advanced Research Question

Methodological Answer:

Discrepancies arise due to:

- Polymorphism : Different crystal forms (e.g., anhydrous vs. hydrate) alter solubility. Use X-ray crystallography to identify polymorphs .

- Solvent Purity : Trace water in DMSO or DMF affects measurements. Dry solvents over molecular sieves.

- pH-Dependent Solubility : Conduct solubility studies across pH 3–10 (e.g., using phosphate buffers) .

Example : A study on 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide showed 3x higher solubility in pH 7.4 buffer than in pure water .

What computational methods are used to predict the binding affinity of this compound to biological targets?

Advanced Research Question

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., carbonic anhydrase) using the sulfonamide group as an anchor .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., in GROMACS).

- QSAR Models : Relate logP values or Hammett constants (σ) to inhibitory activity .

Key Finding : Diethylamino groups increase steric bulk, reducing affinity for narrow active sites compared to dimethylamino analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.